1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane
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Overview
Description
1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane is a synthetic organic compound that features a combination of bromopyridine, fluorophenyl, and azepane moieties
Mechanism of Action
Target of Action
The primary target of the compound (5-Bromopyridin-3-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone is the enzyme α-glucosidase . This enzyme plays a crucial role in the treatment of type II diabetes mellitus .
Mode of Action
(5-Bromopyridin-3-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone interacts with α-glucosidase, inhibiting its activity . The inhibition of this enzyme slows down the breakdown of carbohydrates into glucose, thus controlling blood sugar levels .
Biochemical Pathways
The compound (5-Bromopyridin-3-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone affects the carbohydrate digestion pathway by inhibiting the α-glucosidase enzyme . This results in a slower release of glucose into the bloodstream, reducing postprandial hyperglycemia and helping to manage type II diabetes mellitus .
Result of Action
The molecular and cellular effects of (5-Bromopyridin-3-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone’s action include the inhibition of α-glucosidase, which slows down the breakdown of carbohydrates . This leads to a slower release of glucose into the bloodstream, helping to control blood sugar levels and manage type II diabetes mellitus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Bromopyridine Moiety: Starting with a pyridine derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Fluorophenyl Moiety: The fluorophenyl group can be introduced via electrophilic aromatic substitution using fluorobenzene and appropriate catalysts.
Coupling Reactions: The bromopyridine and fluorophenyl intermediates can be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate amine precursors and ring-closing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromopyridine or fluorophenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential use in drug discovery and development, particularly in targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-chloropyridine-3-carbonyl)-3-(4-fluorophenyl)azepane
- 1-(5-bromopyridine-3-carbonyl)-3-(4-chlorophenyl)azepane
- 1-(5-bromopyridine-3-carbonyl)-3-(4-methylphenyl)azepane
Uniqueness
1-(5-bromopyridine-3-carbonyl)-3-(4-fluorophenyl)azepane is unique due to the specific combination of bromopyridine and fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored functionalities for specific applications.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(4-fluorophenyl)azepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O/c19-16-9-15(10-21-11-16)18(23)22-8-2-1-3-14(12-22)13-4-6-17(20)7-5-13/h4-7,9-11,14H,1-3,8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALRGJVZLKWONJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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